molecular formula C16H16Br2N2O2S B12121540 1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine

1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B12121540
M. Wt: 460.2 g/mol
InChI Key: FJPAOJIRTRABCA-UHFFFAOYSA-N
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Description

1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a dibromobenzenesulfonyl group attached to a phenylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 2,4-dibromobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of sulfonamide derivatives, while oxidation can result in the formation of sulfone compounds.

Scientific Research Applications

1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate the interactions between sulfonyl piperazines and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine involves its interaction with molecular targets through its sulfonyl and aromatic groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzenesulfonyl)-4-phenylpiperazine
  • 1-(2,4-Difluorobenzenesulfonyl)-4-phenylpiperazine
  • 1-(2,4-Dimethylbenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C16H16Br2N2O2S

Molecular Weight

460.2 g/mol

IUPAC Name

1-(2,4-dibromophenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C16H16Br2N2O2S/c17-13-6-7-16(15(18)12-13)23(21,22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2

InChI Key

FJPAOJIRTRABCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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